molecular formula C24H37N3O2 B5202183 N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide

Cat. No. B5202183
M. Wt: 399.6 g/mol
InChI Key: KZFHHZLZDDXBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide, also known as EMD 61753, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 has been used in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a key target for drugs used in the treatment of psychiatric disorders such as depression and addiction. N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 has also been used to study the effects of dopamine transporter inhibition on behavior and brain function in animal models.

Mechanism of Action

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 are primarily related to its ability to inhibit the dopamine transporter. This leads to increased dopamine levels in the brain, which can have a variety of effects on behavior and physiology. For example, dopamine is known to play a role in reward processing, motivation, and movement control.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine transporter inhibition without affecting other neurotransmitter systems. However, one limitation of using N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over long periods of time.

Future Directions

There are several future directions for research on N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753. One area of interest is the development of new drugs based on the structure of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 that may have improved pharmacological properties. Another direction is the use of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 in combination with other drugs to study the effects of dopamine transporter inhibition on behavior and brain function. Finally, further research is needed to fully understand the long-term effects of dopamine transporter inhibition and its potential therapeutic applications.
In conclusion, N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 is a synthetic compound that has been widely used in scientific research. Its ability to selectively inhibit the dopamine transporter has made it a valuable tool for studying the effects of dopamine on behavior and physiology. While there are some limitations to its use, the future directions for research on N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 are promising and may lead to new insights into the role of dopamine in health and disease.

Synthesis Methods

The synthesis of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 involves the reaction of N-ethyl-4-oxo-4-phenylbutanamide with 1-methyl-4-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide 61753 in its pure form.

properties

IUPAC Name

N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-3-26(24(29)10-9-23(28)21-7-5-4-6-8-21)19-20-11-17-27(18-12-20)22-13-15-25(2)16-14-22/h4-8,20,22H,3,9-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHHZLZDDXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide

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